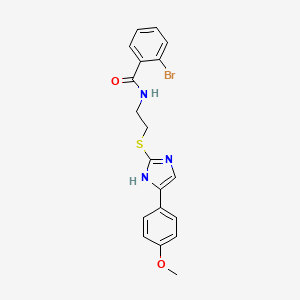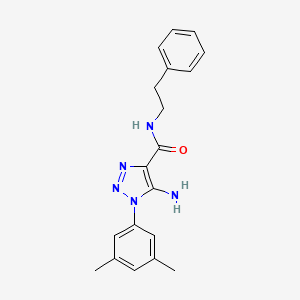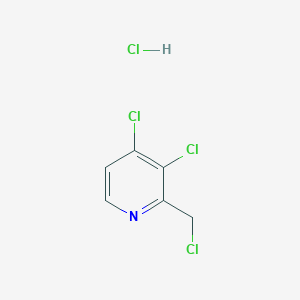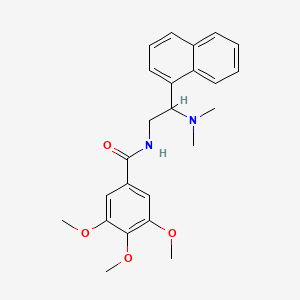![molecular formula C15H12N6OS B2435784 4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile CAS No. 440350-67-4](/img/structure/B2435784.png)
4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to possess diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular formula of the compound is C15H12N6OS, and it has a molecular weight of 324.36.Chemical Reactions Analysis
Pyrimidine derivatives exhibit a wide range of biological activities due to their chemical structure. They can undergo various chemical reactions, including condensation, cyclization, and methylation .Scientific Research Applications
Synthesis Techniques and Reactivity
The compound, 4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile, and its derivatives have been the subject of extensive research due to their unique chemical properties and reactivity. A study by Briel, Franz, and Dobner (2002) focused on the synthesis of related compounds, exploring their reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines upon reaction with different N-nucleophiles (Briel, Franz, & Dobner, 2002). Glidewell, Low, Marchal, and Quesada (2003) detailed the polymorphism in the crystallization of related benzylated compounds, revealing how molecular interactions in these compounds influence their structure (Glidewell, Low, Marchal, & Quesada, 2003).
Hydrogen-Bonding and Crystal Structure
Hydrogen-Bonding Patterns and Crystal Structure
Trilleras, Low, Cobo, Marchal, and Glidewell (2008) examined the hydrogen-bonded dimers and chains in the crystal structures of cyanoacetylated pyrimidines. This study highlights the variations in hydrogen-bonded aggregation due to minor changes in molecular constitution (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Biological Applications
Antimicrobial Activity and Molecular Docking
Radhika Bhat and Begum (2021) explored the antimicrobial activities of pyrimidine carbonitrile derivatives, demonstrating their potential in inducing bacterial cell membrane rupture and disintegration, confirmed through field emission scanning electron microscopic analysis. This study also delved into the interaction mechanisms between the drug and target proteins of bacteria through molecular docking (Radhika Bhat & Begum, 2021). Youssef and Omar (2007) synthesized related compounds and assessed their antifungal and antibacterial properties, observing excellent biocidal properties in some cases (Youssef & Omar, 2007).
Mechanism of Action
Target of Action
It belongs to the class of pyrimidines, which are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzymatic activity, disruption of nucleic acid synthesis, or modulation of receptor signaling .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These can include pathways related to cell growth and proliferation, immune response, and metabolic processes .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Future Directions
Pyrimidine derivatives, including “4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile”, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on exploring their potential in other therapeutic areas, improving their selectivity and effectiveness, and reducing any associated side effects .
Properties
IUPAC Name |
4-amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-3-2-4-12-19-11(5-13(22)21(9)12)8-23-15-18-7-10(6-16)14(17)20-15/h2-5,7H,8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSPZSOUJOZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC=C(C(=N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)
![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)

![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)


![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)

